L-Proline, L-arginyl-L-valyl-L-valylglycyl-L-leucyl-L-valyl-L-valylglycyl-
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Overview
Description
L-Proline, L-arginyl-L-valyl-L-valylglycyl-L-leucyl-L-valyl-L-valylglycyl- is a complex peptide compound composed of multiple amino acids. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The unique sequence of amino acids in this compound contributes to its distinct properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, L-arginyl-L-valyl-L-valylglycyl-L-leucyl-L-valyl-L-valylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protective groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA and scavengers.
Industrial Production Methods
Industrial production of this peptide compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system (e.g., E. coli), which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
L-Proline, L-arginyl-L-valyl-L-valylglycyl-L-leucyl-L-valyl-L-valylglycyl- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve the replacement of specific amino acid residues with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles and electrophiles depending on the desired modification
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the cleavage of such bonds.
Scientific Research Applications
L-Proline, L-arginyl-L-valyl-L-valylglycyl-L-leucyl-L-valyl-L-valylglycyl- has numerous applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including drug delivery and as a biomarker for certain diseases.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of L-Proline, L-arginyl-L-valyl-L-valylglycyl-L-leucyl-L-valyl-L-valylglycyl- involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
- L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline
- L-Proline, L-tyrosyl-L-valylglycyl-L-arginyl-L-lysyl-
Uniqueness
L-Proline, L-arginyl-L-valyl-L-valylglycyl-L-leucyl-L-valyl-L-valylglycyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and biological activities, making it valuable for specific applications in research and industry.
Properties
CAS No. |
646061-82-7 |
---|---|
Molecular Formula |
C41H74N12O10 |
Molecular Weight |
895.1 g/mol |
IUPAC Name |
(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C41H74N12O10/c1-20(2)17-26(35(57)50-33(24(9)10)39(61)52-31(22(5)6)37(59)47-19-29(55)53-16-12-14-27(53)40(62)63)48-28(54)18-46-36(58)30(21(3)4)51-38(60)32(23(7)8)49-34(56)25(42)13-11-15-45-41(43)44/h20-27,30-33H,11-19,42H2,1-10H3,(H,46,58)(H,47,59)(H,48,54)(H,49,56)(H,50,57)(H,51,60)(H,52,61)(H,62,63)(H4,43,44,45)/t25-,26-,27-,30-,31-,32-,33-/m0/s1 |
InChI Key |
JSFZJYMWZQIMHJ-XHMOLBPZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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